molecular formula C14H18N4O3 B2730293 pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate CAS No. 2034495-86-6

pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate

Cat. No.: B2730293
CAS No.: 2034495-86-6
M. Wt: 290.323
InChI Key: GRBHYKCVKWJRTB-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate is a complex organic compound that features both pyridine and imidazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable entity in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-ylmethanol with 2-(2-(1H-imidazol-1-yl)ethoxy)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromoethane or chloromethane in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while reduction could produce the corresponding amine derivative.

Scientific Research Applications

Pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate N-oxide
  • Pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)amine
  • Pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)ether

Uniqueness

This compound stands out due to its dual presence of pyridine and imidazole rings, which confer unique chemical properties and reactivity. This makes it a versatile compound in various chemical and biological applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

pyridin-2-ylmethyl N-[2-(2-imidazol-1-ylethoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-14(21-11-13-3-1-2-4-16-13)17-6-9-20-10-8-18-7-5-15-12-18/h1-5,7,12H,6,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBHYKCVKWJRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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